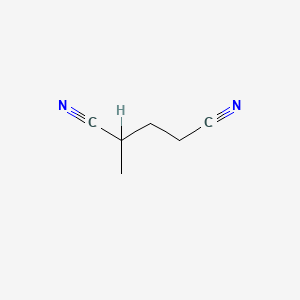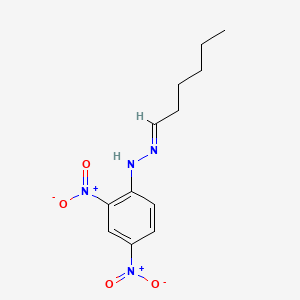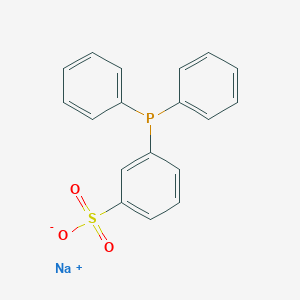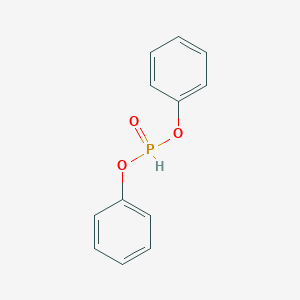
m-Tolualdehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Tolualdehyde 2,4-dinitrophenylhydrazone: is an organic compound with the molecular formula C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol . It is a derivative of 3-methylbenzaldehyde and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is often used in analytical chemistry for the identification and characterization of carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone typically involves the reaction of 3-methylbenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using acetic acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: m-Tolualdehyde 2,4-dinitrophenylhydrazone is formed through a condensation reaction between 3-methylbenzaldehyde and 2,4-dinitrophenylhydrazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Condensation: Acetic acid as a catalyst, reflux conditions.
Oxidation/Reduction: Specific reagents and conditions vary depending on the desired transformation.
Major Products:
Hydrazone Formation: The primary product is the hydrazone derivative itself.
Oxidation/Reduction Products: These reactions can yield various oxidized or reduced forms, depending on the reagents used.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Used for the identification and characterization of carbonyl compounds through the formation of hydrazone derivatives.
Biology and Medicine:
Biological Studies: Hydrazone derivatives, including m-Tolualdehyde 2,4-dinitrophenylhydrazone, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Industry:
Chemical Industry: Employed in the synthesis of other organic compounds and intermediates.
Mechanism of Action
The mechanism of action for m-Tolualdehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage through nucleophilic addition of the hydrazine group to the carbonyl carbon of 3-methylbenzaldehyde, followed by the elimination of water . This reaction is an example of a condensation reaction, where two molecules join together with the loss of a small molecule (water).
Comparison with Similar Compounds
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 4-methyl-, (2,4-dinitrophenyl)hydrazone
Comparison:
- Structural Differences: The position of the methyl group on the benzaldehyde ring differentiates these compounds.
- Reactivity: The reactivity and properties of these compounds can vary based on the position of the substituents on the benzaldehyde ring.
- Applications: While all these compounds are used in analytical chemistry, their specific applications may vary based on their reactivity and stability .
Properties
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-05-9 |
Source


|
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


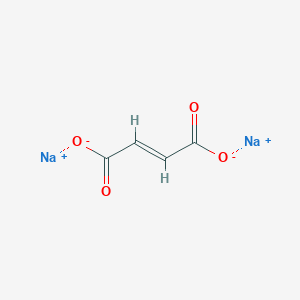

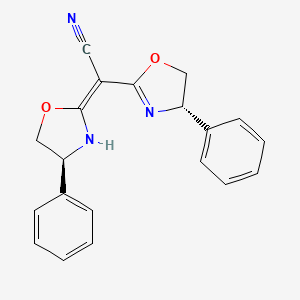
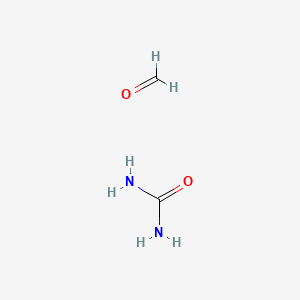
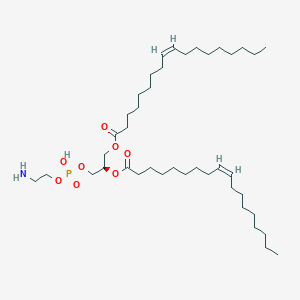
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)
